Trifluoroacetyl triflate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

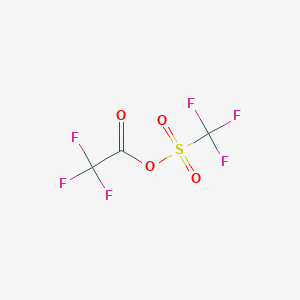

Structure

3D Structure

Eigenschaften

IUPAC Name |

trifluoromethylsulfonyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F6O4S/c4-2(5,6)1(10)13-14(11,12)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJGTOABGBFQNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370610 | |

| Record name | Trifluoroacetyl triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68602-57-3 | |

| Record name | Trifluoroacetyl triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoroacetyl Triflate [Powerful Trifluoroacetylating Reagent] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Trifluoroacetyl Triflate: Properties, Reactivity, and Applications

Abstract

Trifluoroacetyl triflate (TFAT), with the chemical formula C₃F₆O₄S, is a powerful and highly electrophilic trifluoroacetylating agent utilized in a multitude of organic transformations.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity. We will delve into the mechanistic underpinnings of its exceptional reactivity and explore its applications in modern organic synthesis, particularly in the formation of esters, amides, and enol trifluoroacetates. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding and practical guidance on the use of this potent reagent.

Introduction: The Quest for Potent Acylating Agents

In the realm of organic synthesis, the introduction of a trifluoroacetyl group (CF₃CO-) can significantly modify the chemical and biological properties of a molecule. The strong electron-withdrawing nature of the trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and alter the acidity of nearby functional groups. Consequently, the development of efficient trifluoroacetylating agents is of paramount importance. This compound stands out as arguably the most powerful reagent in this class, capable of reacting with a wide range of nucleophiles under mild conditions.[2] Its enhanced reactivity stems from the presence of the trifluoromethanesulfonate (triflate) group, an exceptionally good leaving group.[3] This guide will explore the fundamental chemical properties that contribute to its high reactivity and provide practical insights into its application.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is crucial for its safe handling and effective use in synthesis.

Physical Properties

This compound is a colorless to light yellow, clear liquid that is highly sensitive to moisture.[4][5] It reacts violently with water to produce corrosive strong acids.[2][4] Therefore, it must be handled under anhydrous conditions in a well-ventilated fume hood.[2][5]

| Property | Value | Source |

| Molecular Formula | C₃F₆O₄S | [4] |

| Molecular Weight | 246.08 g/mol | [4][6] |

| Boiling Point | 62-63 °C (lit.) | [4] |

| Density | 1.8103 g/cm³ (estimate) | [4] |

| Vapor Pressure | 400 mm Hg (21.1 °C) | [4] |

| Refractive Index | 1.296-1.3 | [4] |

| Storage Temperature | 2-8°C | [4] |

Spectroscopic Data

Spectroscopic analysis is essential for verifying the purity of this compound.

2.2.1. ¹⁹F NMR Spectroscopy

¹⁹F NMR is a key technique for characterizing trifluoroacetyl compounds. The chemical shifts for the trifluoroacetyl group can vary, typically appearing in the range of -67 to -85 ppm relative to CFCl₃.[7] For this compound, distinct signals for the CF₃CO- and CF₃SO₃- groups are expected. The fluorine magnetic resonance can be used to determine the purity of the compound.[2]

Synthesis of this compound

This compound can be synthesized through the reaction of trifluoroacetic acid (TFA) and triflic acid (TfOH) in the presence of a dehydrating agent, typically phosphorus pentoxide (P₂O₅).[2]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from a literature procedure.[2]

Caution: This procedure should only be carried out by trained personnel in a well-ventilated fume hood, as the product is volatile and reacts rapidly with water to form corrosive acids.[2]

-

Preparation: To a 1-L flask, add 160 g (1.13 mol) of powdered phosphorus pentoxide (P₂O₅) thoroughly mixed with an equal volume of dried fine sand.

-

Addition of Reactants: Cool the flask to -20°C and add a mixture of 85.5 g (0.75 mol) of trifluoroacetic acid (TFA) and 56.5 g (0.376 mol) of triflic acid (TfOH).

-

Initial Reaction: Stopper the flask and shake it vigorously for 5 minutes.

-

Reaction at Room Temperature: Fit the flask for simple distillation with the receiving flask cooled to -78°C. Allow the mixture to stand at room temperature under a dry nitrogen atmosphere for 2.5 hours.

-

Simple Distillation: Heat the flask in a bath to 240°C for 3.5 hours to distill the liquid from the solid mixture.

-

Fractional Distillation: Carefully redistill the collected distillate from 5 g of powdered P₂O₅. Collect the colorless liquid that distills at 62.5–63°C (760 mm). This yields this compound of approximately 99% purity.

Chemical Reactivity and Mechanistic Insights

This compound's high reactivity is a direct consequence of its molecular structure. The triflate anion (CF₃SO₃⁻) is an exceptionally stable leaving group due to resonance stabilization and the strong electron-withdrawing effect of the trifluoromethyl group.[3] This makes the carbonyl carbon of the trifluoroacetyl group highly electrophilic and susceptible to nucleophilic attack.

The Role of the Triflate Leaving Group

The stability of the triflate anion is key to the reactivity of this compound. The negative charge is delocalized over the three oxygen atoms and the sulfur atom, and further stabilized by the inductive effect of the CF₃ group.[3] This exceptional stability makes it an excellent leaving group, driving reactions forward.

Caption: General mechanism of trifluoroacetylation.

Solvent Considerations

The high reactivity of this compound limits the choice of solvents. It is unreactive towards saturated hydrocarbons, benzene, and common halogenated solvents.[2] However, it reacts relatively quickly with ethers (like diethyl ether and tetrahydrofuran), ethyl acetate, and acetonitrile.[2][8] Nitromethane is a solvent in which it reacts only very slowly.[2]

Applications in Organic Synthesis

This compound is a versatile reagent for introducing the trifluoroacetyl group into a variety of organic molecules.

Trifluoroacetylation of Alcohols and Phenols

Alcohols and phenols react readily with this compound to form the corresponding trifluoroacetate esters.[2]

Trifluoroacetylation of Amines

Amines react with one equivalent of this compound to yield trifluoroacetamides. With two equivalents, trifluoroacetimides are formed.[2]

Acylation of Ketones

Ketones are acylated at the oxygen atom to produce enol trifluoroacetates.[2]

Reactions with Activated Arenes

Trifluoroacetylation of activated aromatic compounds, such as anthracene, can be achieved under milder conditions with this compound compared to trifluoroacetic anhydride.[2]

Cleavage of Ethers

This compound can cleave ethers. For instance, diethyl ether reacts to form a 1:1 mixture of ethyl trifluoroacetate and ethyl triflate.[8] Tetrahydrofuran is quantitatively converted to 1-trifluoromethanesulfonyl-4-trifluoroacetyl-1,4-butanediol.[8]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Corrosive: It causes severe skin burns and eye damage.[5][9]

-

Toxicity: It is toxic if swallowed.[5]

-

Reactivity with Water: It reacts violently with water.[4]

-

Handling: Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][5]

-

Storage: Store in a cool, dry place (2-8°C) under an inert atmosphere, as it is moisture-sensitive.[4][5]

Conclusion

This compound is an exceptionally powerful and versatile reagent for trifluoroacetylation. Its high reactivity, stemming from the excellent leaving group ability of the triflate anion, allows for the efficient functionalization of a wide range of nucleophiles under mild conditions. While its handling requires care due to its hazardous nature, a thorough understanding of its properties and reactivity, as outlined in this guide, enables its effective and safe application in the synthesis of complex organic molecules, which is of significant interest to the pharmaceutical and agrochemical industries.

References

-

Organic Syntheses Procedure, "this compound". [Link]

-

Dhakal, B., et al. (2018). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. National Institutes of Health. [Link]

-

Rakita, P. (2004). Triflic acid and its derivatives: A family of useful reagents for synthesis. ResearchGate. [Link]

-

Wikipedia, "Triflate". [Link]

-

Wikipedia, "Trifluoroacetic acid". [Link]

-

The Journal of Organic Chemistry, "this compound: an easily accessible, highly electrophilic trifluoroacetylating agent". [Link]

-

YouTube, "Trifluoroacetic acid". [Link]

-

Common Organic Chemistry, "Trifluoroacetic Acid (TFA)". [Link]

-

Carl ROTH, "Safety Data Sheet: Trifluoroacetic acid (TFA)". [Link]

-

PubChem, "this compound". [Link]

-

SpringerLink, "19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species". [Link]

-

CONICET, "Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents". [Link]

-

Wiley Online Library, "Hydroxytrifluoroethylation and Trifluoroacetylation Reactions via SET Processes". [Link]

-

ResearchGate, "1H NMR (200 MHz) spectra for the a-trifluoroacetate-x-methoxy...". [Link]

-

Oriental Journal of Chemistry, "Recent Trifluoromethylation Reactions. A Mini Review Paper". [Link]

-

Physics Forums, "19F-NMR Spectra Recording with Trifluoroacetic Acid Reference". [Link]

-

Quora, "Why is trifluoroacetic anhydride more reactive than acetic anhydride in a nucleophilic substitution?". [Link]

-

Nature, "A scalable and operationally simple radical trifluoromethylation". [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Triflate - Wikipedia [en.wikipedia.org]

- 4. This compound | 68602-57-3 [m.chemicalbook.com]

- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 6. This compound [Powerful Trifluoroacetylating Reagent] | C3F6O4S | CID 2735150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

Foreword: Mastering the Synthesis of a Super-Electrophile

An In-Depth Technical Guide to the Synthesis and Purification of Trifluoroacetyl Triflate

This compound (CF₃CO₂SO₂CF₃), often abbreviated as TFAT, stands as one of the most potent trifluoroacetylating agents known to organic chemistry.[1] Its remarkable reactivity stems from the convergence of two powerful electron-withdrawing groups, the trifluoroacetyl and the triflate moieties, rendering the carbonyl carbon exceptionally electrophilic.[2] This property makes TFAT an invaluable reagent for the synthesis of complex molecules, particularly in pharmaceutical and agrochemical development, where it facilitates challenging carbon-carbon bond formations and other selective transformations.[3]

This guide moves beyond a simple recitation of steps. It is designed for researchers, scientists, and drug development professionals who require not only a reliable protocol but also a deep, mechanistic understanding of the process. We will explore the causality behind each experimental choice, from reagent stoichiometry to purification strategy, providing a self-validating framework that ensures reproducibility and high purity. The protocols described herein are grounded in established, authoritative literature, ensuring scientific integrity and providing a trusted resource for your laboratory.

The Chemical Rationale: Dehydration and Electrophilic Activation

The synthesis of this compound is fundamentally a condensation reaction. The principal, well-documented method involves the dehydration of an equimolar mixture of trifluoroacetic acid (TFA) and trifluoromethanesulfonic acid (triflic acid, TfOH).[2][4]

The reaction is driven by the removal of one molecule of water from the two acid precursors to form the mixed anhydride. This process requires a powerful dehydrating agent, with phosphorus pentoxide (P₂O₅) being the most effective and commonly employed choice.[1][4]

Reaction Mechanism:

The core of TFAT's reactivity is the transfer of the highly electrophilic trifluoroacetyl group to a nucleophile.[2] The triflate anion (CF₃SO₃⁻) is an exceptionally stable leaving group, a consequence of its status as the conjugate base of a superacid, triflic acid.[5][6] This stability, derived from extensive resonance and the inductive effect of the trifluoromethyl group, facilitates the departure of the triflate and the subsequent nucleophilic attack at the carbonyl carbon.[6]

Caption: Dehydration of TFA and TfOH to form TFAT.

It is crucial to recognize potential side reactions. The potent dehydrating conditions can also induce the self-condensation of the starting materials to form their respective anhydrides: trifluoroacetic anhydride (TFAA) and triflic anhydride (Tf₂O).[4] Minimizing these byproducts through stoichiometric control and optimized reaction conditions is key to achieving a high yield of TFAT.[4]

Safety Imperatives: Handling Highly Corrosive and Reactive Reagents

Caution! The synthesis and handling of this compound and its precursors demand strict adherence to safety protocols. All operations must be conducted in a well-ventilated chemical fume hood.[1]

-

This compound (TFAT): The product is a volatile liquid that reacts rapidly with water and other nucleophiles to generate highly corrosive strong acids.[1] Inhalation of vapors must be strictly avoided. It causes severe skin burns and eye damage.[7]

-

Triflic Acid (TfOH): A superacid that is extremely corrosive. It is a dense liquid that may fume in air.[8]

-

Trifluoroacetic Acid (TFA): A strong, corrosive acid with a sharp odor.[9] It is harmful if swallowed, inhaled, or absorbed through the skin.[10][11]

-

Phosphorus Pentoxide (P₂O₅): A powerful dehydrating agent that reacts violently with water. It is corrosive and can cause severe burns.

Personal Protective Equipment (PPE) is mandatory:

-

Eye/Face Protection: Chemical safety goggles and a full-face shield are required.[11][12]

-

Skin Protection: Wear acid-resistant gloves (e.g., butyl rubber or Viton™), a flame-retardant lab coat, and closed-toe shoes.[11]

-

Respiratory Protection: In case of inadequate ventilation, a NIOSH-approved respirator with an acid gas cartridge is necessary.[10]

Ensure that an emergency eyewash station and safety shower are immediately accessible.[12]

The Synthesis Protocol: A Field-Proven Methodology

This protocol is adapted from the robust and well-vetted procedure published in Organic Syntheses, a testament to its reliability.[1]

Reagents and Equipment

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (mass/vol) | Recommended Purity |

| Trifluoroacetic Acid | CF₃COOH | 114.02 | 0.75 | 85.5 g | ≥99% |

| Triflic Acid | CF₃SO₃H | 150.08 | 0.376 | 56.5 g | ≥99% |

| Phosphorus Pentoxide | P₂O₅ | 141.94 | 1.13 | 160 g | Powdered |

| Fine Sand | SiO₂ | - | - | ~160 mL | Dried |

Equipment:

-

1-L round-bottom flask

-

Distillation apparatus (simple and fractional)

-

Receiving flasks

-

Heating mantle

-

Low-temperature bath (e.g., dry ice/acetone)

-

Magnetic stirrer and stir bars

-

Schlenk line or nitrogen/argon source for inert atmosphere

-

All glassware must be oven-dried immediately before use to eliminate any moisture.

Experimental Workflow

Caption: Step-by-step workflow for TFAT synthesis.

Step-by-Step Procedure

-

Preparation of Dehydrating Bed: In a 1-L flask, combine 160 g (1.13 mol) of powdered phosphorus pentoxide with an equal volume of dry fine sand.

-

Addition of Acids: Cool the flask containing the P₂O₅/sand mixture to -20°C. Separately, prepare a mixture of 85.5 g (0.75 mol) of trifluoroacetic acid and 56.5 g (0.376 mol) of triflic acid. Add this acid mixture to the cooled flask.[1]

-

Reaction: Immediately stopper the flask and shake it vigorously for 5 minutes. Then, allow the flask to stand at room temperature under a dry nitrogen atmosphere for 2.5 hours.[1]

-

Initial Distillation: Assemble a simple distillation apparatus, ensuring the receiving flask is cooled to -78°C (a dry ice/acetone bath is ideal). Heat the reaction flask with a heating mantle. The liquid product is removed by distillation over approximately 3.5 hours, with a final bath temperature of 240°C.[1]

-

Expert Insight: This initial distillation separates the volatile products (TFAT, TFAA, and unreacted TFA/TfOH) from the solid P₂O₅ residue. Cooling the receiver is essential to prevent loss of the volatile product.

-

Purification by Fractional Distillation

The crude distillate from the initial step contains the desired TFAT along with unreacted starting materials and the byproduct trifluoroacetic anhydride (TFAA), which has a boiling point of 38.5–41°C.[1] High-purity TFAT is obtained via careful fractional distillation.

Purification Protocol

Caption: Fractional distillation setup for TFAT purification.

-

Setup: Transfer the crude distillate to a clean, dry distillation flask. Add 5 g of fresh, powdered P₂O₅.

-

Expert Insight: Adding P₂O₅ is a critical self-validating step. It scavenges any remaining acidic moisture and reacts with residual TFA, preventing the reversion of TFAT to TFAA and TfOH during heating.[1]

-

-

Distillation: Assemble a fractional distillation apparatus. Ensure all joints are well-sealed and the receiving flasks are cooled to -78°C.

-

Fraction Collection: Heat the flask gently.

-

Yield: A typical yield for this procedure is around 75%.[1]

Quality Control and Characterization

Confirming the purity of the final product is essential, as residual acidic impurities can interfere with subsequent reactions.

| Property | Value | Method |

| Boiling Point | 62.5–63 °C | Distillation |

| Appearance | Colorless Liquid | Visual Inspection |

| Purity | >99% | ¹⁹F NMR Spectroscopy |

Fluorine-19 NMR Spectroscopy: This is the definitive method for assessing the purity of TFAT.[1] The spectrum is straightforward, showing two distinct signals in a 1:1 ratio corresponding to the two different CF₃ groups. Impurities such as TFA, TfOH, and TFAA will have characteristic chemical shifts that are easily identifiable.

Storage, Handling, and Application

Storage: Purified this compound is extremely sensitive to moisture.[12] It must be stored in a tightly sealed container (preferably a glass ampule sealed under vacuum or an inert atmosphere) at low temperatures (e.g., in a freezer) to maintain its integrity.

Handling: When using TFAT for a reaction, always handle it under a dry, inert atmosphere (N₂ or Ar). Use dry solvents and glassware.

Solvent Compatibility:

-

Inert Solvents: Saturated hydrocarbons, benzene, and many halogenated solvents are compatible.[1]

-

Reactive Solvents: TFAT reacts rapidly with ethers (like diethyl ether, THF), ethyl acetate, and acetonitrile.[1][13] It reacts slowly with nitromethane.[1]

Applications: this compound is arguably the most powerful trifluoroacetylating agent available.[1] It readily reacts with a wide range of nucleophiles under mild conditions:

-

Alcohols and Phenols: Forms trifluoroacetate esters.[1]

-

Amines: Reacts to give corresponding amides or imides.[1]

-

Activated Arenes: Effects C-acylation under milder conditions than TFAA.[1]

-

Ketones: Acylates at the oxygen to yield enol trifluoroacetates.[1]

References

-

Anderson, A. G.; Stang, P. J. This compound. Org. Synth.1990 , Coll. Vol. 7, 144. [Link]

-

Bohé, L.; Crich, D. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. Acc. Chem. Res.2010 , 43 (2), 305–315. [Link]

-

Trifluoroacetic acid. Audiopedia (YouTube). [Link]

-

Trifluoromethanesulfonate. Audiopedia (YouTube). [Link]

-

Rakita, P. E. Triflic acid and its derivatives: A family of useful reagents for synthesis. Chimica Oggi/Chemistry Today2004 , 22, 48-50. [Link]

-

Triflate. Wikipedia. [Link]

-

Reva, I.; Lapinski, L.; Fausto, R. Conformational Analysis of this compound, CF3C(O)OSO2CF3: Experimental Vibrational and DFT Investigation. Molecules2024 , 29, 2589. [Link]

-

(PDF) Conformational Analysis of this compound, CF3C(O)OSO2CF3: Experimental Vibrational and DFT Investigation. ResearchGate. 2024 . [Link]

-

Loeser, E.; Babiak, S.; DelaCruz, M.; Karpinski, P. Triflic Acid and Sodium Triflate as Chaotropic Mobile Phase Additives in RP-LC. Journal of Chromatographic Science2011 , 49, 55-59. [Link]

-

Brinkmann, A.; et al. Metrologically traceable quantification of trifluoroacetic acid content in peptide reference materials by 19F solid-state NMR. Metrologia2019 , 56, 025003. [Link]

-

Wujcik, C. E.; Cahill, T. M.; Seiber, J. N. Development of an 19F NMR method for the analysis of fluorinated acids in environmental water samples. Anal. Chem.1998 , 70(19), 4084-90. [Link]

-

HAZARD SUMMARY: TRIFLUOROACETIC ACID. New Jersey Department of Health. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | 68602-57-3 | Benchchem [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. Triflate - Wikipedia [en.wikipedia.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. fishersci.com [fishersci.com]

- 11. nj.gov [nj.gov]

- 12. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 13. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Trifluoroacetyl Triflate: A Comprehensive Technical Guide to Reaction Mechanisms with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Electrophilic Activation

In the landscape of modern organic synthesis, the quest for highly efficient and selective reagents is paramount. Trifluoroacetyl triflate (TFAT), with the chemical formula CF₃C(O)OSO₂CF₃, has emerged as a uniquely powerful and versatile reagent.[1] Its remarkable reactivity stems from the synergistic electron-withdrawing effects of the trifluoroacetyl and triflate groups, rendering the carbonyl carbon exceptionally electrophilic.[2] This guide provides an in-depth exploration of the core reaction mechanisms of this compound with a range of nucleophiles, offering field-proven insights for its strategic application in research and development, particularly within the pharmaceutical and agrochemical sectors.[1][3]

The trifluoroacetyl group is a key pharmacophore in numerous FDA-approved drugs, highlighting the importance of efficient trifluoroacetylation methods.[4] this compound stands out as arguably the most potent trifluoroacetylating agent known, capable of reacting with a wide array of nucleophiles under mild conditions.[5] This reactivity profile allows for the synthesis of complex molecules with high precision and efficiency.[1]

Core Principles of Reactivity: A Dichotomy of Pathways

The interaction of this compound with nucleophiles is governed by the inherent electrophilicity of the carbonyl carbon. The potent inductive effect of the three fluorine atoms in the trifluoroacetyl group, combined with the exceptional leaving group ability of the triflate anion (CF₃SO₃⁻), dictates the course of the reaction.[2][6] The triflate anion's stability is a consequence of extensive charge delocalization through resonance and the strong electron-withdrawing nature of the trifluoromethyl group, making it an excellent leaving group in nucleophilic substitution reactions.[6][7]

The reaction mechanism can generally be categorized into two primary pathways, largely dependent on the nature of the nucleophile and the reaction conditions:

-

Nucleophilic Acyl Substitution: This is the most common pathway, where a nucleophile attacks the highly electrophilic carbonyl carbon. This is followed by the departure of the triflate anion, a superior leaving group, to yield the trifluoroacetylated product.[5] This mechanism is prevalent in reactions with alcohols, amines, and even activated aromatic compounds.[5]

-

Formation of the Trifluoroacetyl Cation: Under certain conditions, particularly in non-nucleophilic solvents, this compound can dissociate to form a highly reactive trifluoroacetyl cation (CF₃CO⁺) and the triflate anion. This cation is a potent electrophile that can then be attacked by a nucleophile.

The choice of solvent is critical and can significantly influence the reaction pathway. Non-reactive solvents such as saturated hydrocarbons, benzene, and halogenated solvents are preferred.[5] Protic or nucleophilic solvents like ethers, tetrahydrofuran, ethyl acetate, and acetonitrile can react with the highly reactive this compound.[5]

Mechanistic Insights with Diverse Nucleophiles

The versatility of this compound is demonstrated by its reactivity with a broad spectrum of nucleophiles, including oxygen, nitrogen, and carbon-centered species.[8]

Oxygen Nucleophiles: Alcohols, Phenols, and Ketones

This compound reacts readily with alcohols and phenols to form trifluoroacetate esters.[5] Ketones, on the other hand, are acylated at the oxygen to produce enol trifluoroacetates.[5]

The reaction with diethyl ether provides a compelling example of the triflate anion's ability to act as a nucleophile. In this case, the ether oxygen attacks the trifluoroacetyl group, activating the ether. Subsequently, the triflate anion attacks one of the ethyl groups, leading to the formation of a 1:1 mixture of ethyl trifluoroacetate and ethyl triflate.[9] A similar reaction occurs with tetrahydrofuran, resulting in ring-opening and the quantitative formation of 1-trifluoromethanesulfonyl-4-trifluoroacetyl-1,4-butanediol.[9]

Nitrogen Nucleophiles: Amines and Amides

Amines react with one equivalent of this compound to yield the corresponding trifluoroacetylamides.[5] With two equivalents of the reagent, imides are formed.[5] The high reactivity of this compound allows for the trifluoroacetylation of even weakly nucleophilic amines. This reaction is often facilitated by the use of a non-nucleophilic, sterically hindered base, such as 2,6-di-tert-butyl-4-methylpyridine, to scavenge the triflic acid byproduct without reacting with the trifluoroacetylating agent itself.[5]

Carbon Nucleophiles: Activated Arenes

This compound is a potent reagent for the Friedel-Crafts acylation of activated aromatic compounds.[5] For instance, it reacts with anthracene under milder conditions than those required for trifluoroacetic anhydride.[5] This enhanced reactivity is attributed to the superior leaving group ability of the triflate anion, which facilitates the formation of the acylium ion intermediate.

Experimental Protocols & Data

Synthesis of this compound

A detailed procedure for the synthesis of this compound is provided in Organic Syntheses.[5] The method involves the dehydration of a mixture of trifluoroacetic acid and triflic acid with phosphorus pentoxide.[5]

Caution: this compound is a volatile and highly reactive compound that reacts rapidly with water to produce corrosive strong acids.[5] It should be handled with extreme care in a well-ventilated fume hood.[5]

Procedure:

-

To a 1-L flask containing 160 g (1.13 mol) of powdered phosphorus oxide (P₂O₅) thoroughly mixed with an equal volume of dried fine sand, add a mixture of 85.5 g (0.75 mol) of trifluoroacetic acid and 56.5 g (0.376 mol) of triflic acid at -20°C.[5]

-

Stopper the flask, shake vigorously for 5 minutes, and then fit it for simple distillation. Allow the mixture to stand at room temperature under a dry nitrogen atmosphere for 2.5 hours.[5]

-

Distill the liquid from the solid mixture at a bath temperature of 240°C for 3.5 hours, collecting the distillate in a receiving flask cooled to -78°C.[5]

-

Carefully fractionally distill the collected liquid from 5 g of powdered P₂O₅. The pure this compound is collected at 62.5–63°C.[5]

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |

| Trifluoroacetic Acid | 114.02 | 85.5 | 0.75 |

| Triflic Acid | 150.08 | 56.5 | 0.376 |

| Phosphorus Pentoxide | 141.94 | 160 | 1.13 |

| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |

| This compound | 244.09 | 69 | 75 |

General Procedure for Trifluoroacetylation of an Alcohol

Materials:

-

This compound

-

Alcohol substrate

-

Anhydrous dichloromethane (DCM)

-

2,6-di-tert-butyl-4-methylpyridine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Dissolve the alcohol (1.0 mmol) and 2,6-di-tert-butyl-4-methylpyridine (1.1 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add this compound (1.1 mmol) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired trifluoroacetate ester.

Conclusion: A Tool for Innovation

This compound is an exceptionally reactive and versatile reagent for the introduction of the trifluoroacetyl group into a wide range of organic molecules. Its high electrophilicity, driven by the combined electron-withdrawing power of the trifluoroacetyl and triflate moieties, enables reactions with a diverse array of nucleophiles under mild conditions. A thorough understanding of its reaction mechanisms with oxygen, nitrogen, and carbon nucleophiles is crucial for its effective application in the synthesis of complex targets, particularly in the fields of drug discovery and materials science.[3] The continued exploration of the reactivity of this powerful reagent promises to unlock new synthetic pathways and drive innovation in chemical synthesis.

References

-

Bohé, L., & Crich, D. (2017). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. The Journal of Organic Chemistry, 82(18), 9263-9269. [Link]

-

Taylor, S. L., Forbus, T. R., Jr., & Martin, J. C. (1990). TRIFLOROACETYL TRIFLATE. Organic Syntheses, 68, 218. [Link]

-

Neupane, N. P. (2018). Why is trifluoroacetic anhydride more reactive than acetic anhydride in a nucleophilic substitution? Quora. [Link]

-

Forbus, T. R., Jr., & Martin, J. C. (1979). Reactions of the readily accessible electrophile, this compound: a very reactive agent for trifluoroacetylations at oxygen, nitrogen, carbon, or halogen centers. The Journal of Organic Chemistry, 44(21), 313-317. [Link]

-

Joudan, J., Ye, Y., & Mabury, S. A. (2021). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. Toxics, 9(1), 1. [Link]

-

Lubi, N., & Thachil, E. T. (2015). Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. ChemInform, 46(32). [Link]

-

Wikipedia. (2023). Triflate. In Wikipedia. [Link]

-

Kent, S. B., & Merrifield, R. B. (1983). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 22(1), 57-65. [Link]

-

Rakita, P. E. (2004). Triflic acid and its derivatives: A family of useful reagents for synthesis. Chimica Oggi/Chemistry Today, 22(3/4), 48-51. [Link]

-

YouTube. (2015, November 4). Trifluoromethanesulfonate. [Link]

-

Spaltro, A., Peluas, M., Della Védova, C. O., & Romano, R. M. (2024). Conformational Analysis of this compound, CF3C(O)OSO2CF3: Experimental Vibrational and DFT Investigation. Spectroscopy, 2(2), 68-81. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). This compound (CAS 68602-57-3): A Powerful Trifluoroacetylating Agent for Organic Synthesis. [Link]

-

Forbus, T. R., Jr., Taylor, S. L., & Martin, J. C. (1987). This compound: an easily accessible, highly electrophilic trifluoroacetylating agent. The Journal of Organic Chemistry, 52(19), 4156-4159. [Link]

-

Forbus, T. R., Jr., Taylor, S. L., & Martin, J. C. (1987). Reactions of the readily accessible electrophile, this compound: A very reactive agent for trifluoroacetylations at oxygen, nitrogen, carbon, or halogen centers. The Journal of Organic Chemistry, 52(19), 4156-4159. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (1997). Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane. Chemical Reviews, 97(3), 757-786. [Link]

-

Jadav, S. S., & Shinde, S. D. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6527. [Link]

-

Apaydın, S., Ciğer, M., & Tursun, A. (2020). Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. ACS Omega, 5(29), 18048-18065. [Link]

-

Chapman, R. D., Gilardi, R. D., & Welker, M. F. (2003). The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. Propellants, Explosives, Pyrotechnics, 28(4), 183-189. [Link]

-

Romano, R. M., Spaltro, A., Peluas, M., & Della Védova, C. O. (2024). ChemInform Abstract: Trifluoroacetylation in Organic Synthesis. Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds. ChemInform, 45(3). [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. quora.com [quora.com]

- 3. chemscene.com [chemscene.com]

- 4. mdpi.com [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Triflate - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Trifluoroacetyl Triflate: A Technical Guide for Researchers

Introduction: Unveiling a Powerful Reagent

Trifluoroacetyl triflate (CF₃C(O)OSO₂CF₃), also known as trifluoroacetic trifluoromethanesulfonic anhydride, is a highly reactive and electrophilic reagent widely employed in organic synthesis. Its remarkable ability to introduce the trifluoroacetyl group (CF₃CO-) onto a diverse range of nucleophiles makes it an invaluable tool for chemists in pharmaceuticals, agrochemicals, and materials science.[1][2] The exceptional reactivity of this compound stems from the presence of two strongly electron-withdrawing trifluoromethyl groups and the outstanding leaving group ability of the triflate anion (CF₃SO₃⁻). This combination renders the carbonyl carbon intensely electrophilic, facilitating efficient trifluoroacetylation reactions under mild conditions.

Molecular Structure and Conformational Analysis

This compound is a colorless liquid at room temperature.[3] Its molecular structure, as depicted below, is characterized by a central anhydride linkage between a trifluoroacetyl group and a trifluoromethanesulfonyl (triflyl) group.

Caption: Molecular Structure of this compound.

Recent computational and experimental studies have revealed that this compound exists as a mixture of conformers in the gas phase at room temperature.[3][4] The two primary conformers are the syn-anti and the syn-gauche forms, with the syn-anti conformer being the global minimum.[3][4] The presence of these conformers is crucial for the interpretation of vibrational spectra, as will be discussed in the Infrared Spectroscopy section.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹⁹F NMR is the most informative, while ¹³C NMR provides complementary data. Due to the absence of protons, the ¹H NMR spectrum is expected to be silent.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum of this compound is characterized by two distinct singlets, corresponding to the two different CF₃ groups in the molecule. The typical chemical shift range for trifluoroacetyl groups is between -67 and -85 ppm relative to CFCl₃.[1]

Table 1: ¹⁹F NMR Chemical Shifts of this compound and Related Compounds

| Compound | CF₃ Group | Chemical Shift (δ, ppm) | Reference |

| This compound (TFAT) | -C(O)CF₃ | -73.3 | [5] |

| -SO₂CF₃ | -74.8 | [5] | |

| Trifluoroacetic acid (TFA) | -C(O)CF₃ | -76.3 | [5] |

| Trifluoromethanesulfonic acid (TfOH) | -SO₂CF₃ | -77.3 | [5] |

| Trifluoroacetic anhydride (TFAA) | -C(O)CF₃ | -75.9 | [5] |

| Triflic anhydride | -SO₂CF₃ | -72.6 | [5] |

Note: Chemical shifts are reported downfield from fluorotrichloromethane (CFCl₃) internal standard.

The distinct chemical shifts of the two CF₃ groups in this compound allow for easy identification and purity assessment of the reagent. The presence of signals from potential starting materials or side products, such as trifluoroacetic acid, triflic acid, or their respective anhydrides, can be readily detected.

¹³C NMR Spectroscopy

Obtaining and interpreting the ¹³C NMR spectrum of this compound requires consideration of the coupling between the carbon and fluorine atoms (¹³C-¹⁹F coupling). The spectrum is expected to show two quartets, one for each of the trifluoromethyl carbons, and a signal for the carbonyl carbon, which may also show coupling to the adjacent CF₃ group.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| -C(O)CF₃ | ~115-120 | Quartet | The chemical shift is influenced by the strong electron-withdrawing effect of the three fluorine atoms. |

| -SO₂CF₃ | ~118-123 | Quartet | Similar to the trifluoroacetyl carbon, this carbon is also highly deshielded. |

| -C(O)- | ~150-155 | Quartet | The carbonyl carbon is expected to be significantly deshielded and will show coupling to the three fluorine atoms of the acetyl group. |

Note: These are estimated values based on data for related compounds and general principles of NMR spectroscopy. Experimental verification is recommended.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Due to the high reactivity and moisture sensitivity of this compound, all sample preparation must be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

-

Use dry, deuterated solvents that are known to be unreactive with this compound, such as benzene-d₆ or chloroform-d, that has been passed through a column of activated alumina to remove traces of acid and water.

-

Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a dry NMR tube.

-

If a chemical shift reference is required, a sealed capillary containing a reference standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F) can be inserted into the NMR tube.

Instrumental Parameters:

-

¹⁹F NMR:

-

Spectrometer frequency: ≥ 376 MHz

-

Pulse sequence: Standard one-pulse sequence.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 16-64, depending on the concentration.

-

-

¹³C NMR:

-

Spectrometer frequency: ≥ 100 MHz

-

Pulse sequence: Standard one-pulse sequence with proton decoupling.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 5-10 seconds (longer delay may be needed for quaternary carbons).

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance and signals may be split into quartets.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups and probing the conformational landscape of molecules. A comprehensive study by Spaltro et al. (2024) has provided a detailed analysis of the vibrational spectra of this compound using a combination of gas-phase FTIR, liquid-phase Raman, and argon matrix isolation FTIR spectroscopy, supported by Density Functional Theory (DFT) calculations.[3][4]

The study revealed the presence of two conformers, syn-anti and syn-gauche, in the gas phase at room temperature, with the syn-anti conformer being the more abundant species (approximately 60-70%).[3][4] The vibrational spectra show distinct bands for each conformer, particularly in the regions of the C=O stretching, C-O stretching, and O-S stretching modes.

Table 3: Key Infrared (IR) and Raman Bands of this compound

| Wavenumber (cm⁻¹) (Gas Phase FTIR) | Assignment | Conformer | Reference |

| 1845.5 | ν(C=O) | syn-anti | [3] |

| 1838.0 | ν(C=O) | syn-gauche | [3] |

| 1450.7 | νₐₛ(SO₂) | syn-anti | [3] |

| 1444.1 | νₐₛ(SO₂) | syn-gauche | [3] |

| 1238.1 | νₛ(SO₂) | syn-anti | [3] |

| 1232.0 | νₛ(SO₂) | syn-gauche | [3] |

| 1198.0 | ν(CF₃) of trifluoroacetyl group | Both | [3] |

| 1145.9 | ν(CF₃) of triflate group | Both | [3] |

| 1028.1 | ν(C-O) | syn-anti | [3] |

| 1019.2 | ν(C-O) | syn-gauche | [3] |

| 890.1 | ν(O-S) | syn-anti | [3] |

| 884.0 | ν(O-S) | syn-gauche | [3] |

ν = stretching, νₐₛ = asymmetric stretching, νₛ = symmetric stretching.

The presence of distinct C=O stretching frequencies for the two conformers is a clear indicator of the conformational heterogeneity of this compound. The experimental data is in excellent agreement with the DFT calculations, which provides a high degree of confidence in the band assignments.

Experimental Protocol for IR Spectroscopy

Gas-Phase FTIR:

-

Use a gas cell with a path length of 10-20 cm and windows transparent in the mid-IR region (e.g., KBr or CsI).

-

Evacuate the gas cell and fill it with a low pressure of this compound vapor (a few mbar).

-

Record the spectrum at a resolution of at least 1 cm⁻¹.

-

Acquire a background spectrum of the evacuated cell and subtract it from the sample spectrum.

Liquid-Phase (Neat) ATR-FTIR:

-

Place a small drop of neat this compound directly onto the ATR crystal (e.g., diamond or ZnSe).

-

Record the spectrum at a resolution of at least 2 cm⁻¹.

-

Clean the ATR crystal thoroughly with a suitable dry solvent after the measurement.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining its molecular weight and elucidating its structure. The high reactivity of this compound can make its analysis by mass spectrometry challenging. Electron Ionization (EI) is a common technique that could be employed.

Expected Fragmentation Pattern:

The molecular ion peak ([M]⁺˙) for this compound (C₃F₆O₄S) would be at m/z 246. Upon electron ionization, the molecule is expected to fragment at the weak C-O and S-O bonds.

Table 4: Plausible Mass Spectrometry Fragments of this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

| 246 | [CF₃C(O)OSO₂CF₃]⁺˙ (Molecular Ion) | C₃F₆O₄S⁺˙ | May be of low abundance due to the lability of the molecule. |

| 149 | [CF₃SO₂]⁺ | CF₃O₂S⁺ | Loss of the trifluoroacetyl radical. |

| 97 | [CF₃CO]⁺ | C₂F₃O⁺ | A common fragment from trifluoroacetylated compounds. |

| 69 | [CF₃]⁺ | CF₃⁺ | A very common and often abundant fragment in the mass spectra of trifluoromethyl-containing compounds. |

Proposed Fragmentation Pathway:

Caption: Proposed EI-MS Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry (GC-MS)

Sample Preparation and Introduction:

-

Due to its high reactivity, direct injection of this compound into a mass spectrometer may be challenging. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique, provided a non-reactive GC column is used.

-

Prepare a dilute solution of this compound in a volatile, non-reactive solvent (e.g., dichloromethane or a perfluorinated solvent).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

Instrumental Parameters:

-

Gas Chromatography (GC):

-

Inlet temperature: 150-200 °C (use a lower temperature to minimize on-column degradation).

-

Column: A low-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a reasonable starting point.

-

Oven program: Start at a low temperature (e.g., 40 °C) and ramp up to a moderate temperature (e.g., 200 °C) to elute the compound.

-

-

Mass Spectrometry (MS):

-

Ionization mode: Electron Ionization (EI).

-

Ionization energy: 70 eV.

-

Mass range: m/z 40-300.

-

Source temperature: 200-230 °C.

-

Conclusion and Future Outlook

This technical guide provides a consolidated overview of the spectroscopic data for this compound, a pivotal reagent in modern organic synthesis. The ¹⁹F NMR and detailed vibrational spectra (IR and Raman) are well-characterized, providing researchers with robust tools for identification and purity assessment. The presence of conformational isomers has been clearly demonstrated through advanced vibrational spectroscopy, a key insight for understanding its reactivity.

However, this guide also highlights areas where further research is warranted. Definitive, peer-reviewed experimental data for the ¹³C NMR and mass spectrum of this compound are currently lacking in the scientific literature. While plausible assignments and fragmentation patterns can be proposed based on related structures, experimental verification would be of great value to the scientific community. Computational studies could also provide further insights into these spectroscopic properties.

As the applications of this compound continue to expand, a thorough understanding of its spectroscopic signature is more critical than ever. It is our hope that this guide will serve as a valuable resource for researchers, enabling them to use this powerful reagent with greater confidence and precision.

References

-

J&K Scientific LLC. This compound | 68602-57-3. [Link]

-

ResearchGate. 13C NMR spectrum of c (TFA-D, 298K, 600MHz). [Link]

-

Spaltro, A.; Peluas, M. G.; Della Védova, C. O.; Romano, R. M. Conformational Analysis of this compound, CF3C(O)OSO2CF3: Experimental Vibrational and DFT Investigation. Spectroscopy Journal2024 , 2 (2), 68-81. [Link]

-

Forbus, T. R., Jr.; Martin, J. C. This compound. Org. Synth.1979 , 59, 193. [Link]

-

Spaltro, A.; Peluas, M. G.; Della Védova, C. O.; Romano, R. M. (2024). Conformational Analysis of this compound, CF3C(O)OSO2CF3: Experimental Vibrational and DFT Investigation. ResearchGate. [Link]

-

ResearchGate. (2024). (PDF) Conformational Analysis of this compound, CF3C(O)OSO2CF3: Experimental Vibrational and DFT Investigation. [Link]

-

Spaltro, A.; Peluas, M. G.; Della Védova, C. O.; Romano, R. M. Conformational Analysis of this compound, CF3C(O)OSO2CF3: Experimental Vibrational and DFT Investigation. MDPI. [Link]

-

Amerigo Scientific. Trifluoroacetic acid, anhydride with trifluoromethanesulfonic acid. [Link]

Sources

A Senior Application Scientist's Guide to Computational and DFT Studies on Trifluoroacetyl Triflate

Abstract: Trifluoroacetyl triflate (CF₃CO₂SO₂CF₃), hereafter referred to as TFAT, is a supremely powerful electrophilic trifluoroacetylating agent utilized in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1][2] Its heightened reactivity, stemming from a unique electronic structure, makes experimental mechanistic studies challenging. This guide provides an in-depth technical framework for leveraging computational chemistry, particularly Density Functional Theory (DFT), to elucidate the conformational preferences, electronic properties, and reaction mechanisms involving TFAT. We will move beyond a simple recitation of methods to explain the critical reasoning behind computational choices, ensuring a robust and predictive modeling approach for researchers, scientists, and drug development professionals.

The Nature of a Super-Electrophile: this compound (TFAT)

Chemical Properties and Reactivity Profile

TFAT is a colorless liquid recognized as arguably the most powerful trifluoroacetylating agent known.[3][4] This exceptional reactivity is a direct consequence of its molecular architecture. The structure features two highly electron-withdrawing groups—a trifluoroacetyl group (CF₃CO-) and a trifluoromethanesulfonyl (triflate, -SO₂CF₃) group—linked by an oxygen atom. This arrangement creates a profound electron deficiency on the carbonyl carbon, rendering it extremely susceptible to nucleophilic attack.[2]

The triflate anion (CF₃SO₃⁻) is an outstanding leaving group due to extensive resonance stabilization and the potent inductive effect of the CF₃ group, which delocalizes the negative charge across the three oxygen atoms and the sulfur atom.[5][6] This combination of a highly activated electrophilic center and a superior leaving group facilitates rapid acyl transfer to a wide range of nucleophiles, including alcohols, phenols, amines, and even activated arenes, often under very mild conditions.[2][3]

However, this high reactivity limits the choice of compatible solvents; TFAT is stable in saturated hydrocarbons and some halogenated solvents but reacts rapidly with common laboratory solvents like ethers, tetrahydrofuran, and ethyl acetate.[3]

Significance in Pharmaceutical and Agrochemical Development

The introduction of a trifluoroacetyl group, and by extension the trifluoromethyl (CF₃) moiety, can dramatically alter a molecule's biological and physical properties.[7] In drug development, this modification can enhance:

-

Potency and Selectivity: The CF₃ group can alter binding interactions with biological targets.

-

Metabolic Stability: It can block sites of metabolic oxidation, increasing the drug's half-life.

-

Lipophilicity and Bioavailability: The lipophilic nature of the CF₃ group can improve cell membrane permeability.[7]

TFAT's ability to efficiently install this crucial functional group makes it an invaluable tool for streamlining synthetic pathways in the development of new chemical entities.[1][8]

The Imperative for Computational Investigation

The very reactivity that makes TFAT so useful also complicates the experimental study of its reaction mechanisms. Intermediates are often transient and difficult to isolate or characterize spectroscopically.[2] Computational modeling provides a powerful lens to "see" these fleeting species, map out complete reaction energy profiles, and understand the subtle electronic factors that govern reactivity and selectivity. DFT, in particular, offers a favorable balance of computational cost and accuracy for systems of this size and complexity.

The Computational Framework: Applying DFT to a Reactive Electrophile

A successful computational study is not merely about using a piece of software; it is about making informed decisions that reflect the underlying physics of the chemical system. The choices of theoretical method, basis set, and environmental model are paramount for obtaining meaningful, predictive results.

The Rationale for Choosing a DFT Functional

Density Functional Theory is the workhorse of modern computational chemistry. However, the exact form of the exchange-correlation functional, which accounts for the complex quantum mechanical interactions between electrons, is not precisely known and must be approximated. The choice of functional is the single most critical decision in a DFT study.

-

For General-Purpose Geometry and Energetics: Hybrid functionals like B3LYP are often a good starting point for geometry optimizations and frequency calculations.

-

For Reaction Energetics and Barrier Heights: For studying reaction mechanisms, accurately predicting the energies of transition states is crucial. Functionals with a higher percentage of exact Hartree-Fock exchange, often termed "kinetics" functionals, tend to perform better. However, for transition-metal reactions, these can be less reliable.[9] A more robust choice for organic reaction barriers are range-separated hybrids like ωB97X-D3 or modern meta-GGA hybrids like MN15 .[10] Benchmarking against known experimental data or higher-level ab initio calculations (e.g., CCSD(T)) is the gold standard for validating a functional's performance for a specific reaction class.[11][12]

Selecting the Appropriate Basis Set

The basis set is the set of mathematical functions used to build the molecular orbitals. A larger, more flexible basis set provides a more accurate description but at a higher computational cost.

-

Pople-style basis sets: For initial explorations, a double-zeta basis set like 6-31G(d) is often sufficient. For publication-quality results, a triple-zeta basis set such as 6-311+G(d,p) is recommended. The "+" indicates the addition of diffuse functions, which are essential for describing anions and lone pairs (like those on the oxygen atoms of TFAT), while the "(d,p)" indicates the addition of polarization functions, which allow for non-spherical electron density distributions, crucial for describing bonding.

-

Correlation-consistent basis sets: For the highest accuracy, especially when pairing with post-HF methods, Dunning's correlation-consistent basis sets (e.g., cc-pVTZ , aug-cc-pVTZ ) are preferred.

Modeling the Solvent Environment

Reactions are rarely performed in the gas phase. The solvent can have a profound impact on reaction energetics, especially when charged species or significant dipole moment changes are involved.

-

Implicit Solvation Models: The Polarizable Continuum Model (PCM) is a widely used and efficient method. It treats the solvent as a continuous dielectric medium, creating a cavity around the solute. This approach is excellent for capturing the bulk electrostatic effects of the solvent.

-

Explicit Solvation Models: For reactions where specific solvent-solute interactions (e.g., hydrogen bonding) are critical to the mechanism, one or more explicit solvent molecules can be included in the quantum mechanical calculation, with the rest of the solvent treated implicitly. This hybrid approach offers a balance between accuracy and computational feasibility.

A Validated Workflow for Mechanistic Studies of TFAT

A rigorous and self-validating computational protocol is essential for ensuring the trustworthiness of the results. Each step builds upon the last, with built-in checks to confirm the validity of the computed structures.

Detailed Computational Protocol

-

Input Structure Generation: Build initial 3D structures of reactants, products, and any anticipated intermediates or transition states using a molecular editor.

-

Geometry Optimization: Perform a full geometry optimization for all stationary points (reactants, intermediates, products, and transition states) in the chosen solvent model using a reliable functional and basis set (e.g., ωB97X-D3/6-311+G(d,p) with PCM for dichloromethane).

-

Frequency Analysis (Self-Validation Step 1): Calculate the vibrational frequencies for every optimized structure at the same level of theory.

-

For Minima (Reactants, Intermediates, Products): A true energy minimum must have zero imaginary frequencies . The presence of an imaginary frequency indicates a saddle point, not a stable structure, and the geometry must be further optimized.

-

For Transition States (TS): A valid transition state must have exactly one imaginary frequency . This frequency corresponds to the motion along the reaction coordinate (e.g., the stretching of a bond being broken and the forming of a new bond).

-

-

Transition State (TS) Searching: Locating the exact structure of a transition state is often the most challenging part.

-

Synchronous Transit-Guided Quasi-Newton (QST2/QST3): Methods like QST2 require the reactant and product structures as input, and the algorithm attempts to find the TS that connects them. It is crucial that the atom numbering is consistent between the reactant and product structures.

-

Berny Optimization: If a good guess for the TS geometry is available, a direct optimization to a first-order saddle point using an algorithm like the Berny optimizer is more efficient.

-

-

Intrinsic Reaction Coordinate (IRC) Analysis (Self-Validation Step 2): To definitively confirm that a transition state connects the desired reactant and product, an IRC calculation is performed. This calculation maps the minimum energy path downhill from the TS in both the forward and reverse directions. A successful IRC calculation must terminate at the correct reactant and product minima.[13]

-

Single-Point Energy Refinement: To obtain more accurate reaction and activation energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set or a more accurate (and computationally expensive) level of theory.

Workflow Visualization

The following diagram illustrates this self-validating protocol for computational mechanistic analysis.

Caption: Simplified energy profile for a Friedel-Crafts trifluoroacetylation reaction.

DFT calculations would provide the relative Gibbs free energies (ΔG) of each species, allowing for the determination of the rate-determining step (the one with the highest activation energy, ΔG‡) and the overall reaction thermodynamics (ΔGrxn). This insight is critical for understanding and optimizing reaction conditions.

Conclusion and Future Outlook

This compound is a reagent of significant synthetic importance, whose extreme reactivity makes it an ideal candidate for computational investigation. By employing a rigorous and self-validating DFT workflow, researchers can gain unprecedented insight into its electronic structure and reaction mechanisms. This guide has outlined the critical thinking behind methodological choices—from functional and basis set selection to the implementation of a validated protocol—that are essential for producing reliable and predictive computational results.

Future studies should focus on applying these methods to specific, synthetically relevant reactions involving TFAT, particularly in the context of late-stage functionalization of complex drug candidates. Such studies, combining high-level computation with experimental validation, will continue to push the boundaries of rational molecular design and accelerate the development of novel therapeutics and advanced materials.

References

-

Bohé, L., & Crich, D. (2018). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. National Institutes of Health. [Link]

-

Anderson, A. G., & Stang, P. J. (1990). This compound. Organic Syntheses, Coll. Vol. 7, 144. [Link]

-

ResearchGate. (n.d.). Versatile application of trifluoromethyl triflate. Request PDF. Retrieved January 23, 2026, from [Link]

-

Wikipedia. (n.d.). Trifluoroacetic acid. Retrieved January 23, 2026, from [Link]

-

Forbus, T. R., Jr., & Martin, J. C. (1979). This compound: an easily accessible, highly electrophilic trifluoroacetylating agent. The Journal of Organic Chemistry, 44(21), 313. [Link]

-

Wikipedia. (n.d.). Triflate. Retrieved January 23, 2026, from [Link]

-

Vilela, A. F. D., et al. (2020). Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set. ACS Publications. [Link]

-

Zádor, J., et al. (2019). Automated Transition State Search and Its Application to Diverse Types of Organic Reactions. Journal of Chemical Theory and Computation, 15(1), 108-120. [Link]

-

Owen-Smith, G. J. J., & Clot, E. (2012). Natural Bond Orbital Analysis of the Electronic Structure of [LnM(CH3)] and [LnM(CF3)] Complexes. Organometallics, 31(2), 697-706. [Link]

-

ResearchGate. (n.d.). DFT study on the electrophilic aromatic substitution catalyzed by Lewis acids. Request PDF. Retrieved January 23, 2026, from [Link]

-

Barroso, J. (2016). The 'art' of finding Transition States Part 1. Dr. Joaquin Barroso's Blog. [Link]

-

Bach, R. (n.d.). Natural Bond Orbital (NBO) Analysis. Retrieved January 23, 2026, from [Link]

-

Ishihara, K., & Yamamoto, H. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. PubMed Central. [Link]

-

Spiekermann, K. A., et al. (2023). Revisiting a large and diverse data set for barrier heights and reaction energies: best practices in density functional theory calculations for chemical kinetics. RSC Publishing. [Link]

-

Unsleber, J. P., & Reiher, M. (2022). Guided discovery of chemical reaction pathways with imposed activation. RSC Publishing. [Link]

-

University of Wisconsin–Madison. (n.d.). Natural Bond Orbital Analysis - Tutorial Example. Retrieved January 23, 2026, from [Link]

-

Melissen, S. T. A. G., et al. (2016). A DFT study of the Al2Cl6-catalyzed Friedel-Crafts acylation of phenyl aromatic compounds. Physical Chemistry Chemical Physics, 18(2), 1039-1050. [Link]

-

Lu, T., et al. (2015). Benchmarking Density Functional Tight Binding Models for Barrier Heights and Reaction Energetics of Organic Molecules. PubMed Central. [Link]

-

ResearchGate. (n.d.). An Automated Method to Find Transition States Using Chemical Dynamics Simulations. Request PDF. Retrieved January 23, 2026, from [Link]

-

Akhrem, I. S., et al. (2017). DFT insights into superelectrophilic activation of α,β-unsaturated nitriles and ketones in superacids. Organic & Biomolecular Chemistry, 15(46), 9904-9914. [Link]

-

Q-Chem. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Retrieved January 23, 2026, from [Link]

-

Martin, J. M. L., & van der Wijst, T. (2007). Benchmark study of DFT functionals for late-transition-metal reactions. SciSpace. [Link]

-

ResearchGate. (n.d.). A DFT study of the formation of xanthydrol motifs during electrophilic poly(aryl ether ketone) synthesis. Request PDF. Retrieved January 23, 2026, from [Link]

-

Evans, M. (2021). 2.1 NBO Descriptions of Molecular Electrons. YouTube. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). This compound (CAS 68602-57-3): A Powerful Trifluoroacetylating Agent for Organic Synthesis. [Link]

-

Semantic Scholar. (n.d.). Automated Transition State Search and Its Application to Diverse Types of Organic Reactions. Retrieved January 23, 2026, from [Link]

-

Murphy, J. A., et al. (2012). Reactions of triflate esters and triflamides with an organic neutral super-electron-donor. Organic & Biomolecular Chemistry, 10(38), 7768-7775. [Link]

-

ResearchGate. (n.d.). Revisiting a Large and Diverse Data Set for Barrier Heights and Reaction Energies: Best Practices in Density Functional Theory Calculations for Chemical Kinetics. Request PDF. Retrieved January 23, 2026, from [Link]

-

Chemistry Stack Exchange. (2015). Triflate use in metathesis reactions. [Link]

-

Acdlabs. (n.d.). Triflic Acid and Triflate Chemistry: Properties, Reagents, and Industrial Applications. Retrieved January 23, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 68602-57-3 | Benchchem [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Triflate - Wikipedia [en.wikipedia.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Revisiting a large and diverse data set for barrier heights and reaction energies: best practices in density functional theory calculations for chemical kinetics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. Benchmarking Density Functional Tight Binding Models for Barrier Heights and Reaction Energetics of Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Trifluoroacetyl Triflate: A Comprehensive Technical Guide to Its Thermodynamic Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Trifluoroacetyl triflate (CF₃CO₂SO₂CF₃), often abbreviated as TFAT, stands as a uniquely potent electrophilic trifluoroacetylating agent in the synthetic chemist's arsenal. Its remarkable reactivity, stemming from the synergistic electron-withdrawing effects of the trifluoroacetyl and trifluoromethanesulfonyl (triflate) groups, enables a wide range of chemical transformations under mild conditions. This technical guide provides an in-depth exploration of the thermodynamic properties and stability of this compound, offering a critical resource for researchers, scientists, and professionals in drug development and materials science. The document synthesizes experimental findings with computational insights to deliver a comprehensive understanding of its synthesis, reactivity, handling, and decomposition pathways.

Introduction: The Emergence of a Super-Electrophile

The introduction of a trifluoroacetyl group can profoundly modify the biological and physical properties of organic molecules, a strategy frequently employed in the development of pharmaceuticals and advanced materials.[1] this compound has emerged as a superior reagent for this purpose due to its exceptional electrophilicity.[2] This guide delves into the fundamental physicochemical characteristics that underpin its utility and reactivity.

Synthesis and Physicochemical Properties

The primary route to synthesizing this compound involves the dehydration of a mixture of trifluoroacetic acid and trifluoromethanesulfonic acid (triflic acid), typically using a strong dehydrating agent like phosphorus pentoxide (P₂O₅).[3][4]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a flask equipped for distillation, combine powdered phosphorus pentoxide (P₂O₅) with an equal volume of dry sand.

-

Addition of Acids: Cool the flask to -20°C and add a mixture of trifluoroacetic acid and triflic acid.

-

Reaction: Vigorously shake the mixture and then allow it to stand at room temperature under a dry, inert atmosphere (e.g., nitrogen) for approximately 2.5 hours.

-

Distillation: Isolate the crude product by simple distillation.

-

Purification: Further purify the distillate by fractional distillation from a small amount of fresh P₂O₅ to yield pure this compound.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₃F₆O₄S | |

| Molecular Weight | 246.08 g/mol | |

| Boiling Point | 62-63 °C | |

| Appearance | Colorless to light yellow liquid | |

| ¹⁹F NMR Chemical Shifts (δ) | -73.3 ppm, -74.8 ppm |

Thermodynamic Profile

A thorough understanding of the thermodynamic properties of this compound is essential for predicting its reactivity and stability. Due to the limited availability of experimental thermodynamic data, computational methods provide valuable estimates.

Estimated Thermodynamic Properties

| Thermodynamic Property | Estimated Value | Method |

| Enthalpy of Formation (ΔH_f°) | Value not available | Requires high-level ab initio calculations[5] |

| Gibbs Free Energy of Formation (ΔG_f°) | Value not available | Can be derived from ΔH_f° and S°[6][7] |

| Standard Entropy (S°) | Value not available | Can be estimated from vibrational frequencies[8] |

Note: The precise experimental determination of these values is challenging due to the high reactivity and moisture sensitivity of the compound. The values for the related compound, trifluoroacetyl fluoride, have been experimentally determined, but direct extrapolation is not advisable.[8]

Stability and Decomposition

The stability of this compound is a critical consideration for its storage, handling, and application in chemical synthesis.

Thermal Stability

Chemical Stability and Reactivity

This compound is highly susceptible to hydrolysis, reacting rapidly with water to produce trifluoroacetic acid and triflic acid.[4] This necessitates handling and storage under strictly anhydrous conditions.[11]

Its high reactivity extends to a broad range of nucleophiles, making it an exceptional trifluoroacetylating agent.[3] It readily reacts with alcohols, phenols, amines, and even activated aromatic compounds.[3][12] This high reactivity also limits the choice of suitable solvents for reactions; it is unreactive towards saturated hydrocarbons, benzene, and common halogenated solvents but reacts with ethers, tetrahydrofuran, ethyl acetate, and acetonitrile.[3]

Conformational Analysis: A Deeper Look into Structure

Recent computational studies have shed light on the conformational landscape of this compound.[4] The molecule exists as a mixture of conformers, with the syn-anti conformer being the global minimum, coexisting with enantiomeric syn-gauche forms.[2][13] This conformational flexibility can influence its reactivity and spectroscopic properties.

Applications in Drug Development and Materials Science

The ability of this compound to efficiently introduce trifluoroacetyl groups is highly valuable in the pharmaceutical industry. The trifluoromethyl group can enhance a drug candidate's metabolic stability, bioavailability, and binding affinity.[1][14] In materials science, the incorporation of trifluoroacetyl moieties can impart desirable properties such as increased thermal stability and chemical resistance to polymers.[1]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling in a well-ventilated fume hood.[3][11][15] Appropriate personal protective equipment, including chemical-resistant gloves and safety goggles, is mandatory.[16][17] Due to its reactivity with water, it must be stored under an inert atmosphere in a tightly sealed container.[11]

Conclusion

This compound is a powerful and versatile reagent with significant applications in organic synthesis, particularly in the fields of drug discovery and materials science. Its high reactivity, a consequence of its unique electronic structure, is coupled with a sensitivity to moisture, demanding careful handling and storage. While experimental thermodynamic data remains scarce, computational studies have provided valuable insights into its structure and conformational behavior. A comprehensive understanding of its properties, as outlined in this guide, is crucial for its safe and effective utilization in research and development.

References

-

Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations. National Institutes of Health. [Link]

-

Pace, E. L., & Hodge, P. E. (1972). Thermodynamic properties of trifluoroacetyl fluoride from 14 K to its boiling temperature. The Journal of Chemical Thermodynamics, 4(3), 441–447. [Link]

-

Accurate Enthalpies of Formation for PFAS from First-Principles: Combining Different Levels of Theory in a Generalized Thermochemical Hierarchy. National Institutes of Health. [Link]

-

This compound. Organic Syntheses. [Link]

-

Spaltro, A., Peluas, M. G., Della Védova, C. O., & Romano, R. M. (2024). Conformational Analysis of this compound, CF3C(O)OSO2CF3: Experimental Vibrational and DFT Investigation. Spectroscopy, 2(2), 68-81. [Link]

-

Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. National Institutes of Health. [Link]

-

Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. MDPI. [Link]

-

Conformational Analysis of this compound, CF3C(O)OSO2CF3: Experimental Vibrational and DFT Investigation. MDPI. [Link]

-

Blake, P. G., & Pritchard, H. (1967). The thermal decomposition of trifluoroacetic acid. Journal of the Chemical Society B: Physical Organic, 282-286. [Link]

-

Forbus, T. R., & Martin, J. C. (1979). This compound: an easily accessible, highly electrophilic trifluoroacetylating agent. The Journal of Organic Chemistry, 44(21), 313-314. [Link]

-